3-Hydroxy-2-(4-methylphenyl)pyridine, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

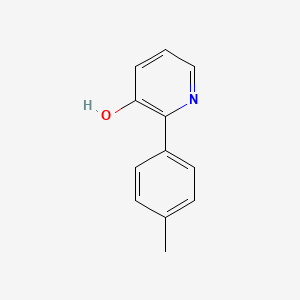

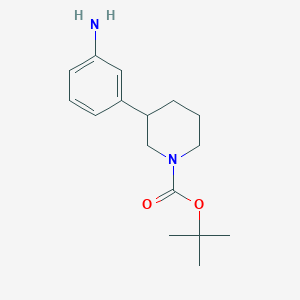

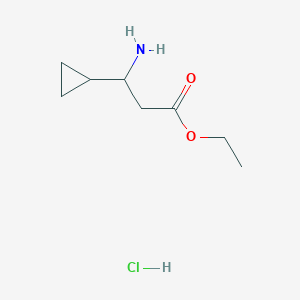

3-Hydroxy-2-(4-methylphenyl)pyridine is a chemical compound with the molecular formula C12H12NO . It has an average mass of 186.229 Da and a monoisotopic mass of 186.091339 Da .

Synthesis Analysis

While specific synthesis methods for 3-Hydroxy-2-(4-methylphenyl)pyridine were not found in the search results, pyrrolidine ring, a similar nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-(4-methylphenyl)pyridine consists of a pyridine ring attached to a 4-methylphenyl group at the 2-position and a hydroxy group at the 3-position .

Physical And Chemical Properties Analysis

3-Hydroxy-2-(4-methylphenyl)pyridine has a boiling point of 383.3±27.0 °C at 760 mmHg and a flash point of 185.6±23.7 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP value is 2.70 .

Aplicaciones Científicas De Investigación

3-Hydroxy-2-(4-methylphenyl)pyridine, 95% has a variety of scientific research applications. It has been used as an antioxidant and anti-inflammatory agent in the treatment of a variety of conditions, including asthma and rheumatoid arthritis. It has also been used as a precursor for the synthesis of a variety of other compounds, such as the antifungal agent clotrimazole and the anti-cancer agent doxorubicin. Additionally, it has been used as a catalyst in the synthesis of polymers and in the preparation of drugs.

Mecanismo De Acción

The mechanism of action of 3-hydroxy-2-(4-methylphenyl)pyridine, 95% is not fully understood. However, it is believed to act as a free radical scavenger, which means that it can bind to and neutralize reactive oxygen species, such as hydrogen peroxide and superoxide, which can cause oxidative stress and cell damage. Additionally, it is thought to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects

3-Hydroxy-2-(4-methylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-hydroxy-2-(4-methylphenyl)pyridine, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound that is readily available. Additionally, it is a versatile compound that can be used in a variety of applications. However, it is important to note that the compound has not been extensively studied and its mechanism of action is not fully understood. As such, it is important to use caution when using the compound in laboratory experiments.

Direcciones Futuras

The use of 3-hydroxy-2-(4-methylphenyl)pyridine, 95% has the potential to be further explored in a variety of ways. For example, further research could be conducted to better understand its mechanism of action, as well as its potential therapeutic effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds. Finally, further research could be conducted to explore its potential toxicity, as well as its potential interactions with other compounds.

Métodos De Síntesis

3-Hydroxy-2-(4-methylphenyl)pyridine, 95% can be synthesized through a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone to produce an alkenylphosphonium salt. This alkenylphosphonium salt can then be used to form the desired 3-hydroxy-2-(4-methylphenyl)pyridine, 95%. Other methods such as the Ullmann reaction, the Stork-Zhang reaction, and the Grignard reaction can also be used to synthesize the compound.

Propiedades

IUPAC Name |

2-(4-methylphenyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12-11(14)3-2-8-13-12/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAQZCMCEFTNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354357 |

Source

|

| Record name | 2-(4-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36739-30-7 |

Source

|

| Record name | 2-(4-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)

![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)

![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)

![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)